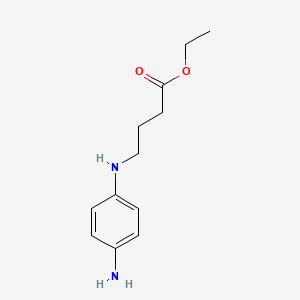![molecular formula C12H19Cl2FN2O B13515530 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2O. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, particularly serotonin and dopamine receptors . This modulation can lead to changes in neuronal activity and signaling pathways, which may underlie its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)piperazine dihydrochloride: This compound is used as an intermediate in the preparation of various pharmaceuticals and has similar biological activities.
1-(4-Methoxyphenyl)piperazine: Known for its use in the synthesis of bioactive molecules and its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Propiedades
Fórmula molecular |
C12H19Cl2FN2O |
|---|---|
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
1-[(4-fluoro-3-methoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-16-12-8-10(2-3-11(12)13)9-15-6-4-14-5-7-15;;/h2-3,8,14H,4-7,9H2,1H3;2*1H |
Clave InChI |
MLERKPQWHJOMJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CN2CCNCC2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



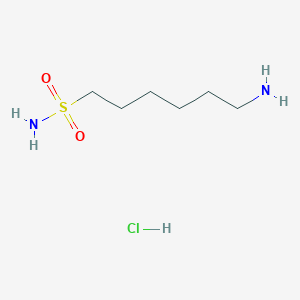

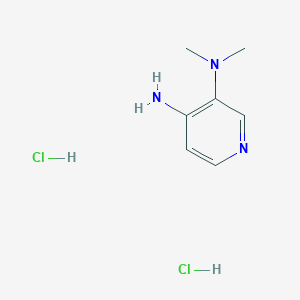

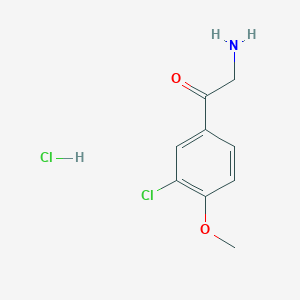
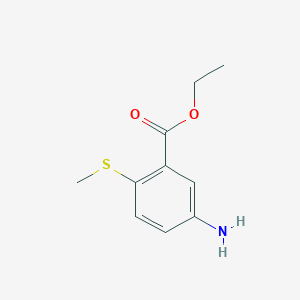
![tert-butylN-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13515481.png)
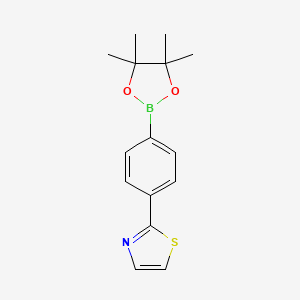

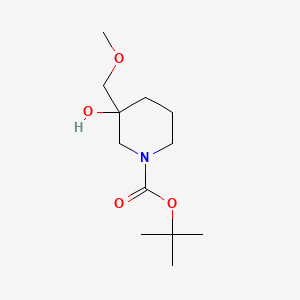
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
